![molecular formula C12H20O4 B14399567 Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate CAS No. 88377-35-9](/img/structure/B14399567.png)
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethyl ester group attached to a cyclopentane ring, which is further substituted with an acetyloxyethyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate typically involves the esterification of cyclopentane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxyethyl group can be introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and acetyloxy groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyclopentane-1-carboxylate: Lacks the acetyloxyethyl group, resulting in different chemical properties.
1-Acetoxyethyl cyclopentane: Similar structure but without the ester group, affecting its reactivity and applications.
Uniqueness
Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is unique due to the presence of both ester and acetyloxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88377-35-9 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
ethyl 1-(1-acetyloxyethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-15-11(14)12(7-5-6-8-12)9(2)16-10(3)13/h9H,4-8H2,1-3H3 |
Clave InChI |
BYXNJCHFSTWNKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC1)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


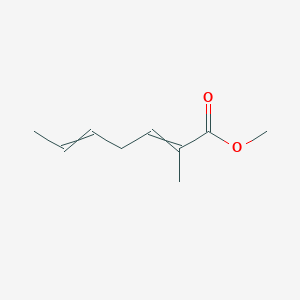
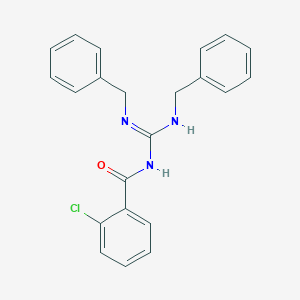
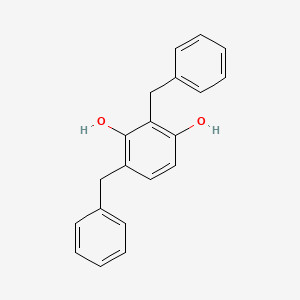
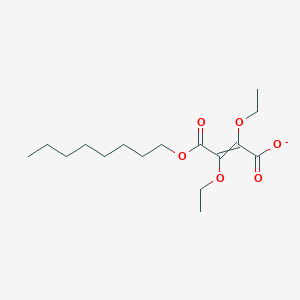
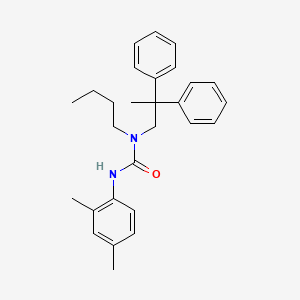
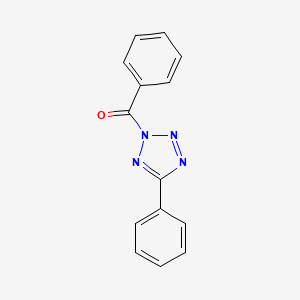
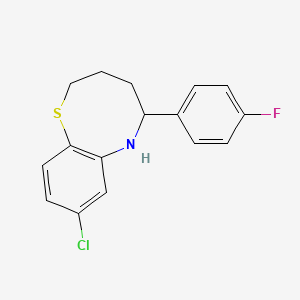
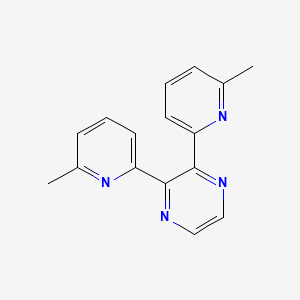
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
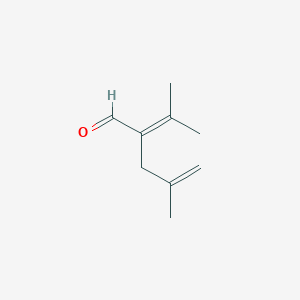
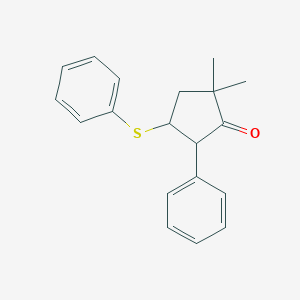
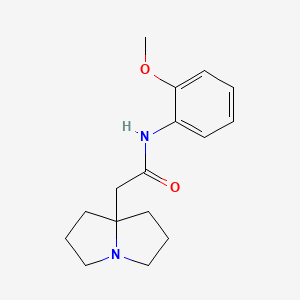
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
